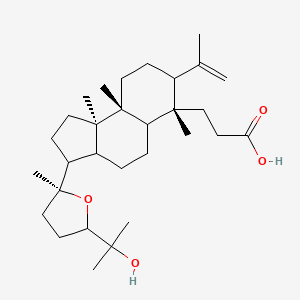
1-(4-Hydroxyphenethyl)5-methyl3-(2-methoxy-2-oxoacetamido)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methoxy-oxoacetamido group, and a pentanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then reacted with 5-methyl-3-aminopentanedioic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The methoxy-oxoacetamido group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy-oxoacetamido group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The overall effect is determined by the compound’s ability to bind to and modulate the function of its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the complex side chains.
Methoxyacetyl chloride: Contains the methoxy-oxoacetamido group but is a simpler molecule.
5-methyl-3-aminopentanedioic acid: Shares the pentanedioate backbone but lacks the hydroxyphenyl and methoxy-oxoacetamido groups.
Uniqueness
1-[2-(4-hydroxyphenyl)ethyl] 5-methyl 3-(2-methoxy-2-oxoacetamido)pentanedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C17H21NO8 |
|---|---|
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
1-O-[2-(4-hydroxyphenyl)ethyl] 5-O-methyl 3-[(2-methoxy-2-oxoacetyl)amino]pentanedioate |
InChI |
InChI=1S/C17H21NO8/c1-24-14(20)9-12(18-16(22)17(23)25-2)10-15(21)26-8-7-11-3-5-13(19)6-4-11/h3-6,12,19H,7-10H2,1-2H3,(H,18,22) |
Clé InChI |
KWJVBUQDULJJHC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)OCCC1=CC=C(C=C1)O)NC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


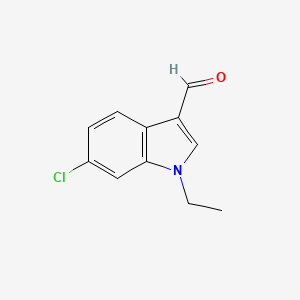
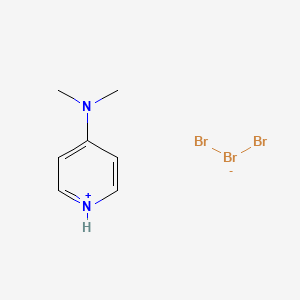
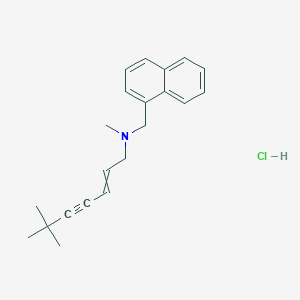
![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
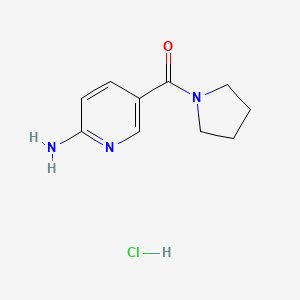
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
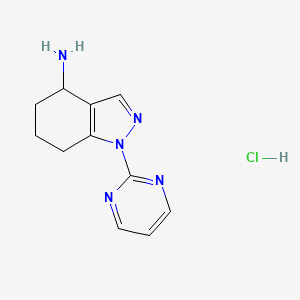
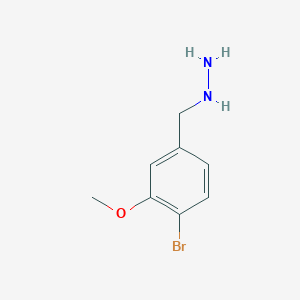
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)

